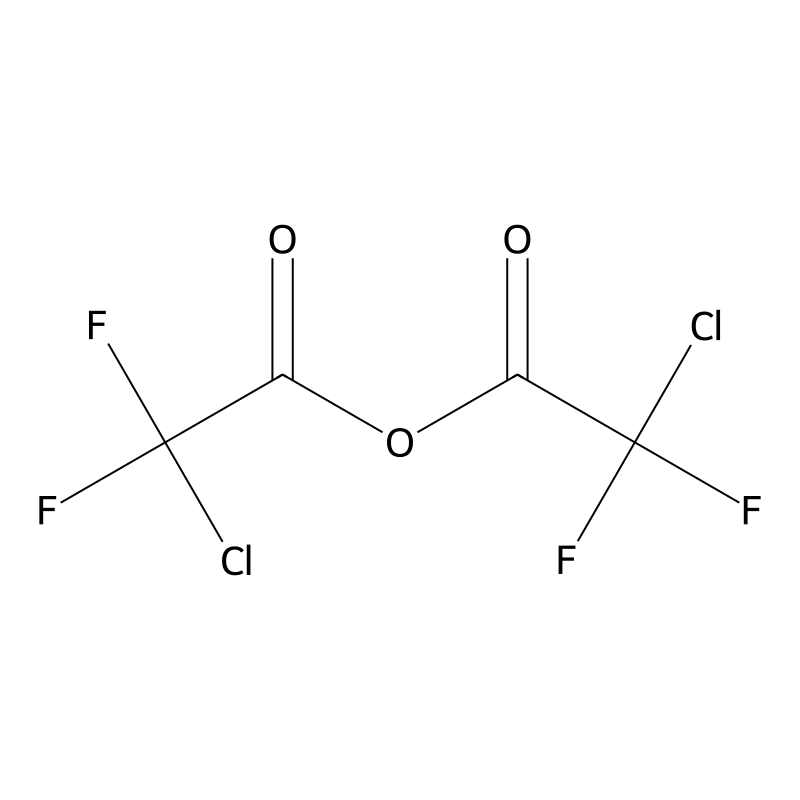Chlorodifluoroacetic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Derivatization Reagent
CFDAA is primarily used as a derivatization reagent for various organic compounds, particularly amines and alcohols. Derivatization essentially modifies a molecule to enhance its properties, such as volatility or thermal stability, making it more amenable to analysis using techniques like gas chromatography (GC) or mass spectrometry (MS).
Dual Element Acetylation Tagging for Amines
A study utilized CFDAA for dual element acetylation tagging of amines, followed by analysis using a microwave sustained helium emission detector (MSHED). This approach improved the sensitivity and selectivity of amine detection. [Source: Tagging of primary amines with chlorodifluoroacetic anhydride for dual element detection using microwave sustained helium emission detector, Journal of Chromatography A, ]
Analysis of Steroids in Hair
Another application involved employing CFDAA as a derivatization reagent for the determination of estrone and 17β-estradiol (hormones) in hair samples using GC-MS. This method facilitated the sensitive and accurate detection of these steroid hormones in hair, which can offer insights into an individual's hormonal status. [Source: Determination of estrone and 17beta-estradiol in hair by gas chromatography-mass spectrometry after derivatization with chlorodifluoroacetic anhydride, Journal of Pharmaceutical and Biomedical Analysis, ]
It's important to note that CFDAA is just one of many derivatization reagents available, and its selection depends on the specific needs of the analysis and the characteristics of the target compounds.
Other Research Applications
While derivatization is the primary application of CFDAA in scientific research, limited studies have explored its use in other areas:
Chlorodifluoroacetic anhydride is a chemical compound with the formula C₄Cl₂F₄O₃. It is a colorless liquid known for its strong reactivity and is classified as an acyl halide. This compound is primarily utilized in organic synthesis due to its ability to introduce chlorodifluoromethyl groups into organic molecules. The structure of chlorodifluoroacetic anhydride features two chlorodifluoroacetyl groups linked by an oxygen atom, which contributes to its unique chemical properties .
Chlorodifluoroacetic anhydride is a corrosive and irritating compound.
- Hazards:
- Safety precautions:
- Acylation Reactions: It can act as an acylating agent, reacting with nucleophiles such as alcohols and amines to form esters and amides, respectively.
- Chlorodifluoromethylation: This compound can be used to introduce chlorodifluoromethyl groups into other organic substrates through nucleophilic substitution reactions .
- Photolysis: Under UV radiation, chlorodifluoroacetic anhydride can undergo photolytic decomposition, leading to the formation of reactive intermediates .
Chlorodifluoroacetic anhydride can be synthesized through several methods:
- Reaction of Chlorodifluoroacetic Acid with Thionyl Chloride: This method involves treating chlorodifluoroacetic acid with thionyl chloride, resulting in the formation of the anhydride along with the release of sulfur dioxide and hydrogen chloride.
- Direct Synthesis from Fluorinated Precursors: It can also be synthesized from fluorinated compounds through various fluorination and acylation reactions, although these methods may vary in efficiency and yield .
Chlorodifluoroacetic anhydride has several applications in different fields:
- Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules, particularly those requiring the introduction of fluorinated groups.
- Chemical Research: The compound serves as a valuable intermediate in the development of new materials and pharmaceuticals.
- Agricultural Chemistry: Its derivatives may find applications in agrochemicals due to their potential effectiveness against pests and diseases .
Interaction studies involving chlorodifluoroacetic anhydride focus on its reactivity with various nucleophiles. These studies highlight its ability to form stable adducts with amines and alcohols, which can be further explored for developing new compounds with specific properties. Additionally, research into its photochemical behavior provides insights into its stability and reactivity under light exposure .
Chlorodifluoroacetic anhydride shares similarities with several other compounds, particularly those in the acyl halide category. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Chloroacetic Anhydride | C₄H₄Cl₂O₃ | Less reactive than chlorodifluoroacetic anhydride |
| Difluoroacetic Anhydride | C₂H₂F₂O₃ | Lacks chlorine atoms; less toxic |
| Trichloroacetic Anhydride | C₄Cl₃O₃ | More reactive; used in biochemical applications |
Chlorodifluoroacetic anhydride is unique due to its combination of chlorine and fluorine substituents, which enhances its reactivity compared to chloroacetic anhydride and difluoroacetic anhydride. Its distinctive properties make it particularly useful in specialized synthetic applications where fluorination is desired .
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 53 of 54 companies with hazard statement code(s):;
H301 (86.79%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (86.79%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Corrosive;Acute Toxic;Irritant








